N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
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Description
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activities
This compound has been found to exhibit insecticidal activities . It’s part of a novel series of amides designed for high activity, low toxicity, and low residue, targeting environmentally benign insecticides . These compounds act by binding to insect ryanodine receptors, causing an uncontrolled release of calcium stores, which is lethal to insects .
Synthesis of Heterocyclic Molecules
The compound serves as a precursor in the synthesis of various heterocyclic molecules . It’s involved in the creation of N-heterocycles like imidazoles and pyrimidines, which are crucial in pharmaceuticals and agrochemicals .
Anti-Tubercular Agents
Researchers have explored the use of this compound in the design and synthesis of derivatives that show promise as anti-tubercular agents . These derivatives are evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Development of Crop-Protection Molecules
The compound is used in the development of crop-protection molecules with unique modes of action to combat widespread insecticide resistance. This is particularly important in integrated pest management strategies .
Calcium Channel Modulation
Due to its action on calcium channels, specifically the ryanodine receptor, the compound has potential applications in calcium channel modulation . This could be significant in developing new treatments for diseases related to calcium dysregulation .
Green Chemistry
The synthesis of this compound and its derivatives aligns with the principles of green chemistry . The aim is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances .
Electrophilic and Nucleophilic Reactions
This compound can act as a powerful molecule in electrophilic and nucleophilic reactions . It’s used in structure functionalization, such as the synthesis of esters, amides, and amidines, which are fundamental reactions in organic chemistry .
Research Tool in Neurobiology
Given its impact on calcium channels, the compound could be used as a research tool in neurobiology to study the role of calcium in neurotransmitter release and muscle contraction .
properties
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-26(18-11-9-16(24)10-12-18)22(28)21-15-27(14-17-6-4-5-13-25-17)23(29)20-8-3-2-7-19(20)21/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOBZEQMXGYWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.